1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole is a compound that belongs to the pyrazole family, which is recognized for its extensive pharmacological activities. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring structure. This particular compound features a methyl group at the first position and a pyrrolidine moiety at the fourth position, which contributes to its unique properties and potential applications in medicinal chemistry.
The compound can be synthesized through various methods that involve the reaction of hydrazines with carbonyl compounds, leading to the formation of pyrazole derivatives. It is classified as a pyrazole derivative, and its structural characteristics enable it to participate in various chemical reactions, making it valuable in drug development and other scientific applications.
The synthesis of 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole can be achieved through several established methods:
The molecular formula for 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole is . The structure consists of a pyrazole ring with a methyl group at position one and a pyrrolidine group attached via a methylene bridge at position four.
The compound's three-dimensional conformation can significantly influence its biological activity and interactions with biological targets.
1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions typical for pyrazole derivatives:
The mechanism of action for 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. Pyrazoles are known to exhibit various pharmacological effects including anti-inflammatory, analgesic, and antimicrobial activities:
1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole exhibits several notable physical and chemical properties:
The applications of 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole are diverse:
The pyrazole ring system represents a quintessential privileged scaffold in drug discovery, characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms (N1 and N2) within an aromatic system. This core exhibits significant electronic versatility, where N1 functions as a pyrrole-like nitrogen (electron-donating) and N2 as a pyridine-like nitrogen (electron-withdrawing), enabling diverse interactions with biological targets [8] [9]. Pyrazole-containing compounds demonstrate remarkable structural adaptability, allowing extensive substitution at positions 1, 3, 4, and 5 to fine-tune pharmacological properties while maintaining favorable physicochemical characteristics like metabolic stability and moderate lipophilicity [5] [9].
The medicinal significance of pyrazole is evidenced by its presence in numerous clinically approved drugs spanning multiple therapeutic categories:
For "1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole", the pyrazole core provides a rigid planar foundation that facilitates target engagement through hydrogen bonding and π-stacking interactions. The methyl group at N1 position enhances metabolic stability by blocking oxidative metabolism, while the 4-position substitution provides a vector for attaching the pyrrolidine-containing side chain. This molecular architecture preserves the aromatic character essential for binding interactions while introducing steric and electronic modifications that influence bioavailability and target affinity [5] [8].
Table 1: Impact of Pyrazole Substitution Patterns on Bioactivity
Substitution Position | Common Modifications | Biological Consequences |
---|---|---|
N1 | Alkyl, aryl, acyl | Modulates pharmacokinetics, metabolic stability, and membrane permeability |
C3/C5 | Electron-withdrawing groups, aryl | Enhances π-stacking with target proteins; influences acidity of protons |
C4 | Alkyl chains, heteroaromatics, pharmacophore attachment | Directs auxiliary groups toward binding pockets; critical for hybrid molecules |
The pyrrolidine moiety attached via a methylene linker at the pyrazole C4 position constitutes a critical three-dimensional bioisostere that profoundly influences the compound's molecular properties. Pyrrolidine is a saturated, secondary amine-containing heterocycle that introduces:
The methylene linker (-CH₂-) between the pyrazole and pyrrolidine provides crucial rotational freedom, allowing the pyrrolidine moiety to sample multiple orientations relative to the planar pyrazole core. This flexibility enhances the probability of productive target engagement while maintaining optimal spatial separation between the two heterocyclic pharmacophores. Molecular modeling studies suggest that the protonated pyrrolidine nitrogen can form salt bridges with aspartate or glutamate residues in binding pockets, while the ring's hydrophobic surface engages in van der Waals interactions [7] [10].
Table 2: Structural Contributions of the Pyrrolidine Substituent
Structural Feature | Physicochemical Contribution | Biological Impact |
---|---|---|
Secondary amine | Basic center (pKa ~10.5); ionization at physiological pH | Enhanced solubility through salt formation; ionic interactions with targets |
Stereogenic center | Potential for enantioselective synthesis | Differential binding to chiral biological targets; potential for optimized selectivity |
Conformational flexibility | Pseudorotation (envelope conformations) | Adaptability to binding site topography |
Hydrophobicity | Balanced lipophilicity (logP contribution ~0.5) | Membrane permeability without excessive lipophilicity |
Biophysical studies indicate that the pyrrolidine nitrogen's basic character significantly influences cellular uptake and subcellular distribution. Protonation under physiological conditions creates a cationic center that may facilitate accumulation in acidic compartments (e.g., lysosomes) or enhance interactions with nucleic acids. The stereochemistry at the pyrrolidine C2 position critically determines spatial orientation of the nitrogen lone pair, potentially affecting binding affinity and selectivity for chiral targets [7].
"1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole" belongs to a structurally diverse class of pyrazole-pyrrolidine hybrids that exhibit varied biological activities depending on their substitution patterns and spatial arrangements. Key structural analogs include:
Positional Isomers:
Functionalized Analogs:
The structural features of "1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole" offer distinctive advantages:
Table 3: Comparative Analysis of Pyrazole-Pyrrolidine Hybrid Systems
Compound Structure | Key Structural Features | Target Implications |
---|---|---|
1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole | • Methyl at N1 • Pyrrolidinylmethyl at C4 • Chiral center in pyrrolidine | Versatile binding capability; potential for CNS activity due to balanced lipophilicity |
4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | • Methyl at C4 • Pyrrolidinylmethyl at N1 | Reduced aromaticity; constrained pyrrolidine orientation; potentially altered target spectrum |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide | • Diaryl substitution • Pyrazoline core • Amide linker | High CB1 affinity (body weight reduction); reduced conformational flexibility |
4,5-Diaryl-3-aminopyrazoles | • Aryl groups at C4/C5 • Free amino group at C3 | Tubulin polymerization inhibition; anticancer activity |
Molecular modeling analyses reveal that the methyl group at N1 in "1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole" occupies a small hydrophobic pocket in various enzyme binding sites, while the pyrrolidinylmethyl chain extends toward solvent-exposed regions or interacts with accessory hydrophobic pockets. This configuration differs fundamentally from pyrazoline-based CB1 antagonists where bulky aryl groups at positions 3 and 4 create extensive planar hydrophobic surfaces for receptor binding [4] [8].
Table 4: Structural Parameters of Key Pyrazole Hybrids
Parameter | 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole | CB1 Antagonist Pyrazolines | 4,5-Diaryl-3-aminopyrazoles |
---|---|---|---|
Molecular Weight | 165.21 g/mol | ~450 g/mol | ~350 g/mol |
Predicted logP | 1.21 | 5.3-6.8 | 3.8-4.5 |
H-Bond Acceptors | 3 | 3-5 | 3-4 |
H-Bond Donors | 1 | 1-2 | 1-2 |
Rotatable Bonds | 3 | 4-6 | 3-4 |
Aromatic Rings | 1 | 2-3 | 2-3 |
Stereocenters | 1 | 1-2 | 0 |
The hybrid design of "1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole" represents a strategic balance between the rigid, aromatic pyrazole system and the flexible, basic pyrrolidine moiety. This architecture may be particularly advantageous for targets requiring both planar stacking interactions and three-dimensional engagement, such as kinase ATP pockets or neurotransmitter receptors. The compound's structural simplicity compared to clinical candidates suggests potential as a versatile intermediate for further derivatization toward specific therapeutic applications [7] [8] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1